4-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
Compound X is synthesized by replacing the glutamic acid portion of the drug Pemetrexed (N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid) with primary, secondary, and aryl amines. The synthesis involves using diethylphosphorocyanidate (DEPC) as a peptide coupling agent. The resulting compound exhibits promising antiviral activity against Newcastle disease virus, an avian paramyxovirus .
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of related compounds has been a focus in research aiming to develop novel therapeutic agents. For instance, novel heterocyclic compounds have been synthesized for potential use as anti-inflammatory and analgesic agents, highlighting the versatility of related chemical structures in drug development (Abu‐Hashem et al., 2020). These compounds have been characterized through elemental and spectral analysis, including IR, NMR, and MS, to elucidate their chemical structures.
Biological Activities and Potential Therapeutic Applications
- Anti-Inflammatory and Analgesic Properties: Compounds structurally related to the query chemical have shown significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). This suggests their potential utility in managing pain and inflammation.
- Antiviral Activity: Derivatives of the compound have been evaluated for their ability to inhibit HIV-1 reverse transcriptase, demonstrating the compound's relevance in the development of antiretroviral therapies (Romero et al., 1994).
- Antimicrobial and Antifungal Activities: Research into similar compounds has also explored their antimicrobial properties, with some derivatives showing high activity against various strains of bacteria and fungi, pointing to their potential as novel antimicrobial agents (Yurttaş et al., 2016).
Chemical Stability and Drug Development
- The stability and related substances in potential pharmaceutical ingredients have been studied, indicating the importance of chemical stability assessments in the drug development process (Severina et al., 2021).
Properties
IUPAC Name |
4-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-27(2)34(31,32)21-10-6-19(7-11-21)24(30)29-14-12-28(13-15-29)23-16-22(25-17-26-23)18-4-8-20(33-3)9-5-18/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJCNGNZSDCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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